2-(ethylsulfanyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide
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Overview
Description
2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core with ethylsulfanyl and morpholine-4-carbonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, while the morpholine-4-carbonyl group is often added through an amide coupling reaction. Common reagents used in these reactions include ethylthiol, morpholine, and various coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(MORPHOLINE-4-CARBONYL)PHENYL]BORONIC ACID: Shares the morpholine-4-carbonyl group but differs in the presence of a boronic acid moiety.
2,2-DISUBSTITUTED MORPHOLINES: Similar in containing the morpholine ring but differ in the nature of the substituents.
Uniqueness
2-(ETHYLSULFANYL)-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is unique due to the combination of its ethylsulfanyl and morpholine-4-carbonyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-26-18-10-6-4-8-16(18)19(23)21-17-9-5-3-7-15(17)20(24)22-11-13-25-14-12-22/h3-10H,2,11-14H2,1H3,(H,21,23) |
InChI Key |
QMLFSEDLOGDKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
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